molecular formula C17H14FN5O3 B3595683 N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-4-nitrobenzamide

N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-4-nitrobenzamide

Cat. No.: B3595683
M. Wt: 355.32 g/mol
InChI Key: DSMXLKUNUJBTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-4-nitrobenzamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a 1,2,4-triazole ring, a 4-fluorobenzyl group, and a 3-methyl-4-nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-4-nitrobenzamide typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents under acidic or basic conditions.

    Introduction of the 4-fluorobenzyl group: This step involves the alkylation of the triazole ring with 4-fluorobenzyl halides (e.g., 4-fluorobenzyl chloride) in the presence of a base such as potassium carbonate.

    Attachment of the 3-methyl-4-nitrobenzamide moiety: This can be accomplished through an amide coupling reaction using 3-methyl-4-nitrobenzoic acid and appropriate coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-4-nitrobenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the fluorobenzyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-1H-1,2,4-triazole-3-carboxamide
  • N-(4-fluorobenzyl)-1H-1,2,4-triazole-3-sulfonamide
  • N-(4-fluorobenzyl)-1H-1,2,4-triazole-3-thiol

Uniqueness

N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-4-nitrobenzamide is unique due to the presence of the 3-methyl-4-nitrobenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O3/c1-11-8-13(4-7-15(11)23(25)26)16(24)20-17-19-10-22(21-17)9-12-2-5-14(18)6-3-12/h2-8,10H,9H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMXLKUNUJBTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=NN(C=N2)CC3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794782
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.